8-Bromo-1H-pyrido[4,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrido-pyrimidines, which are notable for their diverse biological activities and applications in medicinal chemistry. This compound features a bromine substituent at the 8-position of the pyrido ring, contributing to its reactivity and potential as a pharmaceutical agent.
The compound is classified under the International Union of Pure and Applied Chemistry (IUPAC) naming system as 8-bromo-4aH-pyrido[4,3-d]pyrimidin-4-one. It has a molecular formula of and a molecular weight of approximately 226.03 g/mol. It is often synthesized through bromination reactions of its parent pyrido[4,3-d]pyrimidin-4-one structure, utilizing bromine or N-bromosuccinimide as brominating agents in organic solvents like acetonitrile or dichloromethane .
The synthesis of 8-bromo-1H-pyrido[4,3-d]pyrimidin-4-one typically involves the following steps:
The molecular structure of 8-bromo-1H-pyrido[4,3-d]pyrimidin-4-one can be represented by its canonical SMILES notation: C1=NC=C(C2=NC=NC(=O)C21)Br
. The structural features include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 226.03 g/mol |
IUPAC Name | 8-bromo-4aH-pyrido[4,3-d]pyrimidin-4-one |
InChI Key | VQPDOKVWEOHDDZ-UHFFFAOYSA-N |
Boiling Point | Not available |
8-Bromo-1H-pyrido[4,3-d]pyrimidin-4-one is involved in several significant chemical reactions:
The mechanism of action for 8-bromo-1H-pyrido[4,3-d]pyrimidin-4-one primarily involves its interaction with specific biological targets:
This interaction can modulate signaling pathways critical in cancer progression and other diseases .
The physical properties of 8-bromo-1H-pyrido[4,3-d]pyrimidin-4-one include:
Chemical properties include:
Additional relevant data includes:
These properties contribute to its reactivity profile in synthetic applications .
8-Bromo-1H-pyrido[4,3-d]pyrimidin-4-one has several notable applications in scientific research:
CAS No.: 12737-18-7
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2